

Spectroscopic comparison of 1,2-Dimethyl-4-nitrobenzene and its precursors

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Compound of Interest

Compound Name: 1,2-Dimethyl-4-nitrobenzene

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A Spectroscopic Showdown: 1,2-Dimethyl-4-nitrobenzene and Its Precursors

In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of synthesized compounds and their precursors is paramount. This guide provides a detailed spectroscopic comparison of **1,2-Dimethyl-4-nitrobenzene**, a key intermediate in various synthetic pathways, with its common precursors, o-xylene and p-nitrotoluene. Through an objective analysis of experimental data from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to equip researchers with the critical information needed for compound identification, purity assessment, and reaction monitoring.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,2-Dimethyl-4-nitrobenzene**, o-xylene, and p-nitrotoluene, offering a clear and concise comparison of their characteristic spectral features.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)	Functional Group Assignment
1,2-Dimethyl-4-nitrobenzene	~1520, ~1350	Asymmetric and Symmetric NO ₂ Stretch
~2950-2850	C-H Stretch (Alkyl)	
~1600, ~1470	C=C Stretch (Aromatic)	
o-Xylene	~2960-2850	C-H Stretch (Alkyl)
~1610, ~1495, ~1465	C=C Stretch (Aromatic)	
~740	C-H Bend (Aromatic, 1,2-disubstituted)	
p-Nitrotoluene	~1520, ~1345	Asymmetric and Symmetric NO ₂ Stretch
~2920	C-H Stretch (Alkyl)	
~1600, ~1490	C=C Stretch (Aromatic)	
~850	C-H Bend (Aromatic, 1,4-disubstituted)	

Table 2: ¹H NMR Spectroscopy Data (Chemical Shift, δ in ppm)

Compound	Aromatic Protons	Methyl Protons	Solvent
1,2-Dimethyl-4-nitrobenzene	Data not readily available in public databases	Data not readily available in public databases	---
o-Xylene	~7.1 ppm (m, 4H)[1][2]	~2.2-2.3 ppm (s, 6H)[1][2]	CDCl ₃
p-Nitrotoluene	~8.1 ppm (d, 2H), ~7.3 ppm (d, 2H)[3][4]	~2.4 ppm (s, 3H)[3]	CDCl ₃

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift, δ in ppm)

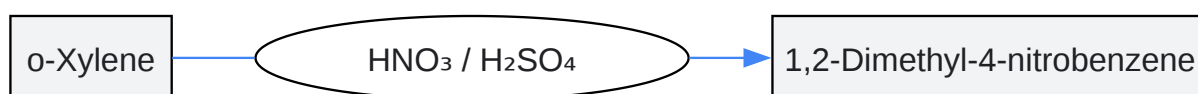
Compound	Aromatic Carbons	Methyl Carbons	Solvent
1,2-Dimethyl-4-nitrobenzene	Data not readily available in public databases	Data not readily available in public databases	---
o-Xylene	~136.5, ~129.6, ~125.8[1]	~19.7[1]	CDCl ₃
p-Nitrotoluene	~147, ~140, ~129, ~124	~21	CDCl ₃

Table 4: UV-Vis Spectroscopy Data

Compound	λ_{max} (nm)	Solvent
1,2-Dimethyl-4-nitrobenzene	Data not readily available in public databases	---
o-Xylene	~263, ~270, ~274[5]	Not specified
p-Nitrotoluene	~274[6]	Not specified

From Precursor to Product: The Synthesis Pathway

The industrial synthesis of **1,2-Dimethyl-4-nitrobenzene** is primarily achieved through the nitration of o-xylene. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The directing effects of the two methyl groups on the o-xylene ring predominantly favor the formation of the 4-nitro isomer.



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Synthesis of **1,2-Dimethyl-4-nitrobenzene**

Experimental Corner: Methodologies

The data presented in this guide are based on standard spectroscopic techniques. Below are generalized protocols for acquiring IR, NMR, and UV-Vis spectra for organic compounds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol:

- **Sample Preparation:** For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (a mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr). Liquid samples can be analyzed directly as a thin film between two salt plates.
- **Instrument Setup:** The IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample holder (or the pure solvent) is recorded.
- **Data Acquisition:** The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded, typically over the range of 4000 to 400 cm^{-1} . The resulting spectrum plots transmittance or absorbance as a function of wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure of a molecule by observing the magnetic properties of its atomic nuclei, primarily ^1H and ^{13}C .

Protocol:

- **Sample Preparation:** Approximately 5-20 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.^{[3][4]} A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.^[4]
- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe. The magnetic field is "shimmed" to achieve maximum homogeneity.

- **Data Acquisition:** For ^1H NMR, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected. For ^{13}C NMR, proton decoupling is often used to simplify the spectrum. The FID is then Fourier transformed to produce the NMR spectrum, which shows chemical shifts, signal integrations, and coupling patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy

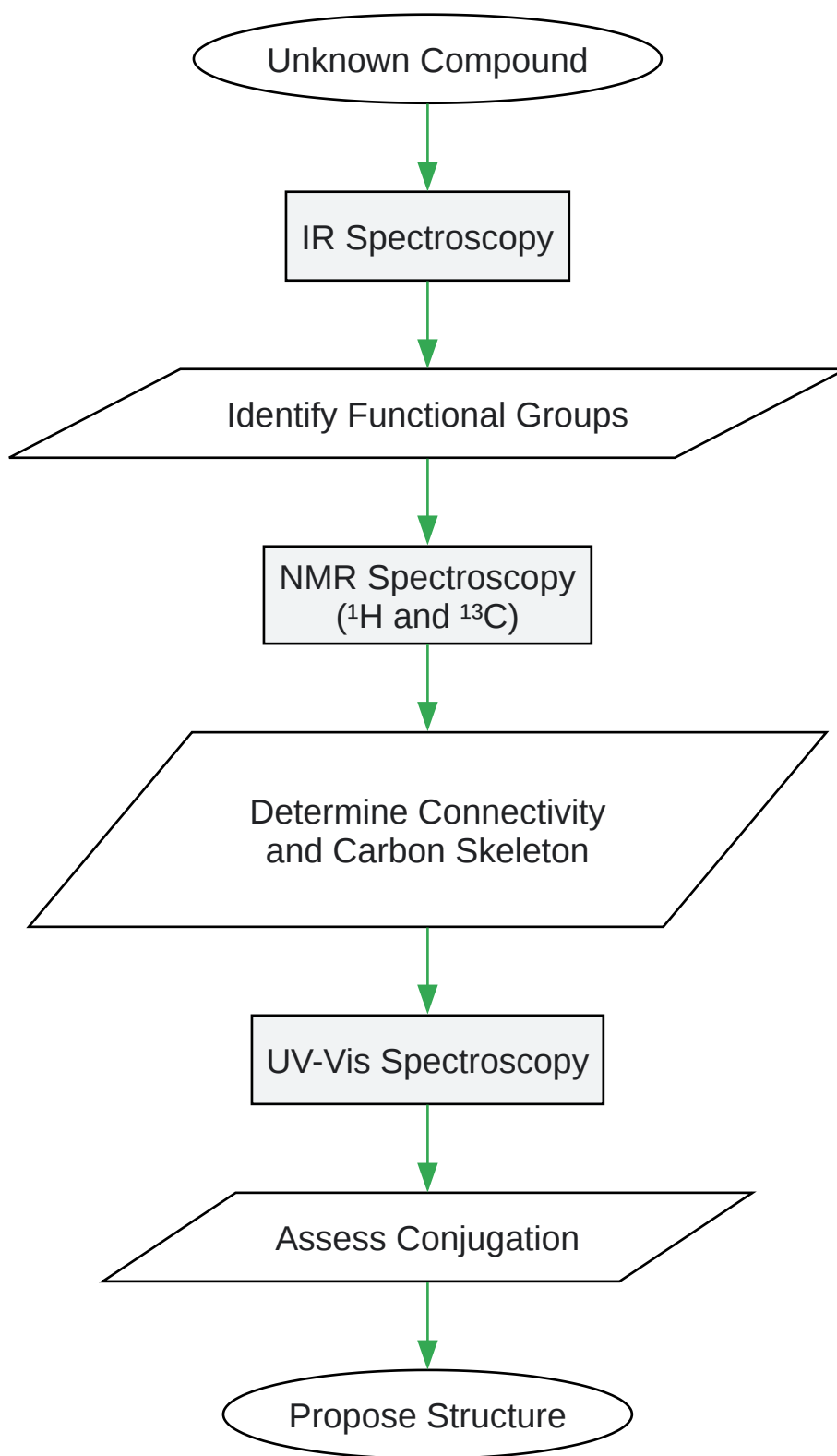
Objective: To measure the electronic transitions within a molecule by quantifying its absorption of ultraviolet and visible light.

Protocol:

- **Sample Preparation:** A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).
- **Instrument Setup:** The UV-Vis spectrophotometer is turned on, and the lamps are allowed to warm up and stabilize.^[6] A cuvette filled with the pure solvent is used to record a baseline or "blank" spectrum.^{[6][7]}
- **Data Acquisition:** The sample solution is placed in a cuvette and positioned in the spectrophotometer's sample holder. The absorbance or transmittance of the sample is measured over a specific wavelength range (e.g., 200-800 nm). The resulting spectrum is a plot of absorbance versus wavelength, from which the wavelength of maximum absorbance (λ_{max}) can be determined.^[6]

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing an organic compound using spectroscopy typically follows a logical progression, starting with techniques that provide broad information about functional groups and moving towards more detailed structural elucidation.



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Workflow for Spectroscopic Identification

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